molecular formula C10H7BrO3S B11825490 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid

4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B11825490
M. Wt: 287.13 g/mol
InChI Key: ZIQLRTVAPKARCI-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is a chemical compound with the following IUPAC name : this compound is a chemical compound with the following IUPAC name: 4-methoxy-1-benzothiophene-2-carboxylic acid . Its molecular formula is C10H8O3S and its molecular weight is 208.24 g/mol . This compound belongs to the class of benzo[b]thiophenes, which are heterocyclic aromatic compounds containing a thiophene ring fused to a benzene ring.

Preparation Methods

Synthetic Routes: The synthetic preparation of 4-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid involves several steps. One common approach is the bromination of 6-methoxybenzo[b]thiophene-2-carboxylic acid using bromine or a brominating agent. The reaction typically occurs at the 4-position of the thiophene ring. The resulting bromo compound can then be hydrolyzed to obtain the carboxylic acid product.

Reaction Conditions:
  • Bromination: The bromination reaction is typically carried out in an organic solvent (e.g., dichloromethane) with bromine or N-bromosuccinimide (NBS) as the brominating agent.
  • Hydrolysis: The hydrolysis step involves treating the bromo compound with a strong base (e.g., sodium hydroxide) to convert it to the carboxylic acid.

Industrial Production Methods: While there is limited information on large-scale industrial production, the compound can be synthesized in the laboratory using the methods described above.

Chemical Reactions Analysis

4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid can participate in various chemical reactions:

  • Oxidation : It can undergo oxidation reactions, potentially leading to the formation of other functional groups.
  • Substitution : The bromine atom can be substituted with other nucleophiles (e.g., amines, alkoxides).
  • Reduction : Reduction of the carboxylic acid group may yield the corresponding alcohol.

Common reagents and conditions depend on the specific reaction type and desired product.

Scientific Research Applications

This compound finds applications in:

  • Organic Synthesis : It serves as a building block for the synthesis of more complex molecules.
  • Materials Science : Its unique structure makes it useful for designing functional materials.
  • Medicinal Chemistry : Researchers explore its potential as a scaffold for drug development.

Mechanism of Action

The exact mechanism of action for 4-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid remains an area of ongoing research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

While there are no direct analogs of this compound, it shares similarities with other benzo[b]thiophenes. Its bromine substitution distinguishes it from related compounds like 6-methoxybenzo[b]thiophene-2-carboxylic acid .

Properties

Molecular Formula

C10H7BrO3S

Molecular Weight

287.13 g/mol

IUPAC Name

4-bromo-6-methoxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C10H7BrO3S/c1-14-5-2-7(11)6-4-9(10(12)13)15-8(6)3-5/h2-4H,1H3,(H,12,13)

InChI Key

ZIQLRTVAPKARCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(S2)C(=O)O)C(=C1)Br

Origin of Product

United States

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